molecular formula C21H28N4O5 B11188790 Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11188790
M. Wt: 416.5 g/mol
InChI Key: LTCUSWQIYQCWNV-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a phenyl group substituted with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the formation of the triazolopyrimidine scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxyphenyl group, in particular, may enhance its biological activity and make it a valuable compound for further research and development.

Biological Activity

Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of triazolo-pyrimidines and features a complex structure that contributes to its biological activity. The presence of the trimethoxyphenyl group is particularly noteworthy as it enhances lipophilicity and biological interactions.

Chemical Structure

ComponentDescription
Core StructureTriazolo[1,5-a]pyrimidine
SubstituentsEthyl ester, methyl and propyl groups, trimethoxyphenyl

Anticancer Activity

Recent studies have demonstrated that triazolo-pyrimidines exhibit promising anticancer activity through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on cancer cell lines. For instance, it was evaluated against several human cancer cell lines including HeLa and MDA-MB-468. The compound's IC50 values were reported in the low micromolar range (approximately 0.5-10 µM), indicating potent anticancer activity .
  • Mechanism of Action : The proposed mechanism includes the inhibition of key enzymes involved in DNA synthesis and repair. Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), which are crucial for nucleotide biosynthesis . This inhibition disrupts the proliferation of cancer cells.

Antimicrobial Activity

In addition to anticancer properties, triazolo-pyrimidines have been reported to possess antimicrobial effects. This compound demonstrated activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 20 to 100 µg/mL .

Other Biological Activities

The compound also shows potential in other therapeutic areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may exert anti-inflammatory effects through modulation of cytokine production.
  • Neuroprotective Properties : Some derivatives have indicated neuroprotective effects in animal models of neurodegeneration .

Study 1: Anticancer Efficacy

In a study evaluating the efficacy of triazolo-pyrimidine derivatives on breast cancer cell lines (MCF-7), it was found that compounds similar to this compound exhibited IC50 values as low as 0.25 µM. These compounds induced apoptosis through caspase activation pathways .

Study 2: Antimicrobial Activity

A comparative analysis of several triazolo-pyrimidine derivatives highlighted that those with methoxy substitutions displayed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Properties

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H28N4O5/c1-7-9-14-17(20(26)30-8-2)18(25-21(23-14)22-12(3)24-25)13-10-15(27-4)19(29-6)16(11-13)28-5/h10-11,18H,7-9H2,1-6H3,(H,22,23,24)

InChI Key

LTCUSWQIYQCWNV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC(=N2)C)N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC

Origin of Product

United States

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